molecular formula C10H16N2O2 B3020981 ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 500335-74-0

ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B3020981
CAS No.: 500335-74-0
M. Wt: 196.25 g/mol
InChI Key: GRNPWSIXBWBIQF-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a complex compound with potential biological activity. The primary target of this compound is the second messenger cyclic adenosine monophosphate (cAMP) . cAMP is a key regulator of many important physiological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Mode of Action

The compound interacts with its target by hydrolyzing cAMP . Hydrolysis is a chemical reaction during which a molecule of water is added to a substance, which results in the breakdown of the substance. In this case, the hydrolysis of cAMP by the compound could potentially lead to changes in the physiological processes regulated by cAMP.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the type of solvent can strongly affect the interactions between the compound and its target . More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the compound-solvent hydrogen bonding rather than the formation of compound-target clusters .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form complexes with metal ions, which can influence its reactivity and biological activity. For instance, it can coordinate with copper ions, forming a complex that can act as a catalyst in oxidation reactions . Additionally, this compound can interact with enzymes such as catecholase, enhancing its catalytic activity in the oxidation of catechol to o-quinone . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.

Cellular Effects

This compound has been shown to affect various cellular processes. It can penetrate cell membranes and interact with intracellular targets, leading to changes in cell function. For example, this compound has been observed to influence cell signaling pathways by modulating the activity of specific kinases and phosphatases . Additionally, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA . These effects on cell signaling and gene expression can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species and the regulation of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to metal ions, forming complexes that can either inhibit or activate enzymatic activities . For instance, the copper complex of this compound has been shown to enhance the catalytic activity of catecholase . Additionally, this compound can interact with proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in the inhibition of enzyme activity, modulation of protein-protein interactions, and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance enzymatic activities and improve metabolic functions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular structures . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. Additionally, this compound can affect the activity of metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and its ability to cross biological membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can impact the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the ethyl 2-bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-methyl-1-phenyl-1H-pyrazol-1-yl)propanoate
  • Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate
  • Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

Uniqueness

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl ester group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9(4)12-8(3)6-7(2)11-12/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNPWSIXBWBIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3,5-dimethyl-1H-pyrazole (Aldrich, 8 g, 0.083 mol), anhydrous K2CO3 (11.50 g, 0.083 mol) and ethyl 2-bromopropanoate (Aldrich, 15 g, 0.083 mol) in 50 mL of dry ACN was refluxed with mechanical stirring for 24 h. Reaction was checked by TLC (iodine), and starting material was detected, so 0.2 equivalents of K2CO3 were added to the mixture which was refluxed over weekend. Reaction was checked, starting material was still detected. 0.2 eq. of K2CO3 were added to the mixture, which was refluxed during 24 h. Reaction was stopped, no advances were observed. Reaction mixture was filtered. Solvent was evaporated under reduced pressure. Residue was diluted with 50 ml of DCM, and washed with water. Organic layer was separated and aqueous fraction was extracted three times with 70 mL of DCM. Combined organic extracts were washed with brine, dried over Na2SO4 (anh), filtered and concentrated under reduce pressure. Residue was purified by chromatographic column 70 g cartridge (ISOLUTE silica) using Hex/EtOAc 100/0 to 20/80 giving (11.6 g 71%) colourless oil. 1H NMR (300 MHz, CDCl3) δ ppm: 5.83 (s, 1H), 4.85 (q, 1H), 4.08-4.25 (m, 2H), 2.22-2.23 (m, 6H), 1.79 (d, 3H), 1.23 (t, 3H).
Quantity
8 g
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reactant
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11.5 g
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15 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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